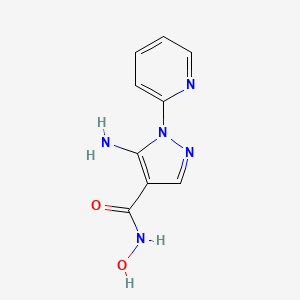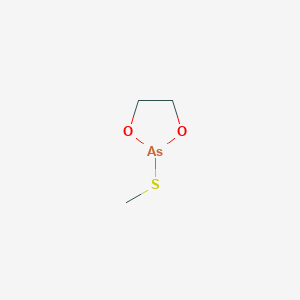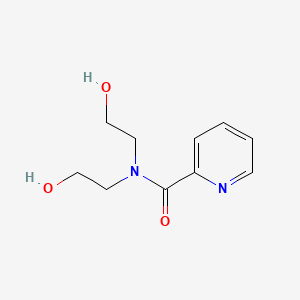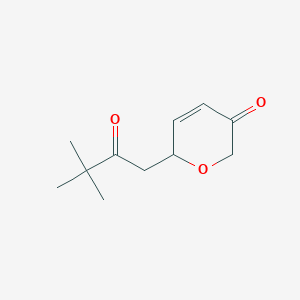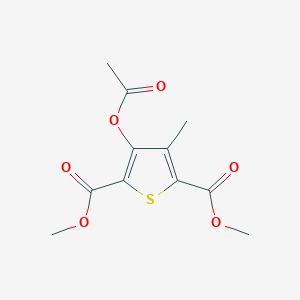
Chloromercury;ditert-butylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromercury;ditert-butylphosphane is a compound that combines mercury with a phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;ditert-butylphosphane typically involves the reaction of chloromercury with ditert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloromercury;ditert-butylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury and phosphane derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The chlorine atom in this compound can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of phosphane derivatives.
Aplicaciones Científicas De Investigación
Chloromercury;ditert-butylphosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of chloromercury;ditert-butylphosphane involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to chloromercury;ditert-butylphosphane include other mercury-phosphane complexes and organomercury compounds. Examples include:
- Chloromercury;diphenylphosphane
- Chloromercury;dimethylphosphane
- Mercury(II) chloride
Uniqueness
This compound is unique due to the presence of the ditert-butylphosphane ligand, which imparts specific steric and electronic properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other mercury-phosphane complexes.
Propiedades
Número CAS |
90054-05-0 |
|---|---|
Fórmula molecular |
C8H19ClHgP |
Peso molecular |
382.25 g/mol |
Nombre IUPAC |
chloromercury;ditert-butylphosphane |
InChI |
InChI=1S/C8H19P.ClH.Hg/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;1H;/q;;+1/p-1 |
Clave InChI |
ZZNFDBRSNVZCLO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)PC(C)(C)C.Cl[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
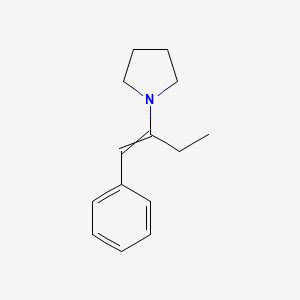
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
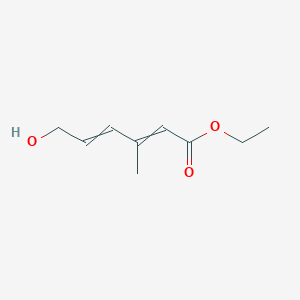
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

